3-Amino-1-cyclopropylpentan-2-one
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Overview
Description
3-Amino-1-cyclopropylpentan-2-one is an organic compound that features a cyclopropyl group attached to a pentanone backbone with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropylpentan-2-one typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. One common method involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopropylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
3-Amino-1-cyclopropylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-cyclopropylbutan-2-one
- 3-Amino-1-cyclopropylhexan-2-one
- 3-Amino-1-cyclopropylheptan-2-one
Uniqueness
3-Amino-1-cyclopropylpentan-2-one is unique due to its specific cyclopropyl and pentanone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-amino-1-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-7(9)8(10)5-6-3-4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
AWTYFUJOZVXSBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CC1CC1)N |
Origin of Product |
United States |
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